molecular formula C24H46O11 B1670864 n-DODECYL-beta-D-MALTOSIDE CAS No. 69227-93-6

n-DODECYL-beta-D-MALTOSIDE

Cat. No.: B1670864
CAS No.: 69227-93-6
M. Wt: 510.6 g/mol
InChI Key: NLEBIOOXCVAHBD-QKMCSOCLSA-N
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Mechanism of Action

n-Dodecyl-beta-D-maltoside, also known as N-Dodecyl b-D-maltoside, Lauryl maltoside, Dodecyl maltoside, or Dodecyl-beta-D-maltoside, is a non-ionic surfactant and a derivative of pyrene (Py) .

Target of Action

The primary targets of this compound are membrane proteins . These proteins play crucial roles in various cellular functions, including signal transduction, transport of molecules, and cell-cell interaction.

Mode of Action

This compound functions as an alkyl maltopyranoside detergent . It excels particularly in the solubilization and crystallization of membrane proteins . Its unique property is that it easily forms micelles that mimic the membrane environment, thereby maintaining the alpha-helical structure and natural conformation of membrane-bound proteins .

Pharmacokinetics

As a non-ionic surfactant, it is known to be soluble in water , which could influence its absorption and distribution in biological systems.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the solubilization and crystallization of membrane proteins . This facilitates the study of these proteins, contributing to our understanding of their structure, function, and role in various cellular processes.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other molecules. For instance, its critical micelle concentration (CMC) value is 0.15 mM at 20-25°C , indicating that its ability to form micelles and solubilize proteins can be affected by temperature changes

Biochemical Analysis

Biochemical Properties

n-Dodecyl-beta-D-maltoside plays a crucial role in biochemical reactions, particularly in the solubilization and stabilization of membrane proteins. This compound interacts with various enzymes, proteins, and other biomolecules, forming micelles that mimic the natural membrane environment. This interaction helps maintain the alpha-helical structures and native conformations of membrane-associated proteins. For instance, this compound is used in the purification and stabilization of RNA polymerase and the detection of protein-lipid interactions . Its mild and non-denaturing properties make it suitable for protein-anesthetic studies and the stabilization and activation of enzymes .

Cellular Effects

This compound influences various cellular processes and functions. It enhances the solubilization of hydrophobic membrane proteins, thereby facilitating their study and characterization. This compound has been shown to stabilize peptide and protein therapeutics against aggregation, increasing their stability upon lyophilization and subsequent reconstitution . Additionally, this compound promotes systemic bioavailability when used as an excipient in intranasal drug formulations . It is generally non-irritating to nasal mucosal tissue and enhances the absorption of therapeutic agents across mucosal membranes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms micelles that encapsulate hydrophobic regions of membrane proteins, thereby preserving their native structure and function. This compound also interacts with enzymes, either inhibiting or activating them depending on the context. For example, this compound has been used to stabilize rhodopsin and opsin in studies on their thermal stability . Its ability to form micelles and maintain protein conformation is key to its function in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is stable when stored at low temperatures, such as -20°C . Its stability and non-denaturing properties make it suitable for long-term studies on membrane proteins. The degradation of this compound over time can affect its efficacy in solubilizing and stabilizing proteins. Studies have shown that it remains effective in preserving protein activity better than many commonly used detergents .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively solubilizes membrane proteins without causing significant toxicity. At high doses, this compound can exhibit toxic or adverse effects. For instance, studies have demonstrated that it reduces aggregation of interferon-beta in solution and diminishes immunogenicity in mice . The threshold effects and potential toxicity at high doses highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to membrane protein solubilization and stabilization. It interacts with enzymes and cofactors that facilitate the solubilization and crystallization of membrane proteins . This compound also serves as a substrate for glucosyl and xylosyl transfer by glycogenin . Its role in these metabolic pathways underscores its importance in biochemical research.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its ability to form micelles allows it to encapsulate hydrophobic regions of membrane proteins, facilitating their transport and distribution . This compound’s localization and accumulation within cells are influenced by its interactions with specific transporters and binding proteins.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is often localized to membrane compartments where it interacts with membrane-associated proteins . The targeting signals and post-translational modifications of this compound direct it to specific compartments or organelles, ensuring its effective function in solubilizing and stabilizing membrane proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lauryl maltoside is synthesized through the glycosylation of maltose with lauryl alcohol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the glycosidic bond between the maltose and the lauryl alcohol. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of lauryl maltoside involves large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The process includes the purification of the product through techniques such as crystallization and chromatography to remove any impurities and ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions: Lauryl maltoside primarily undergoes hydrolysis reactions, where the glycosidic bond is cleaved in the presence of water and an acid or enzyme catalyst. It is relatively stable under neutral and basic conditions but can be hydrolyzed under acidic conditions .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O11/c1-2-3-4-5-6-7-8-9-10-11-12-32-23-21(31)19(29)22(16(14-26)34-23)35-24-20(30)18(28)17(27)15(13-25)33-24/h15-31H,2-14H2,1H3/t15-,16-,17-,18+,19-,20-,21-,22-,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEBIOOXCVAHBD-QKMCSOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30988948
Record name Dodecyl 4-O-hexopyranosylhexopyranoside
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Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name Dodecyl maltoside
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CAS No.

69227-93-6
Record name Dodecyl β-D-maltoside
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Record name Dodecyl maltoside
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Record name Dodecyl 4-O-hexopyranosylhexopyranoside
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Record name β-D-Glucopyranoside, dodecyl 4-O-α-D-glucopyranosyl
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Record name N-DODECYL .BETA.-D-MALTOSIDE
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